molecular formula C21H25N5OS B2991232 4-(dimethylamino)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide CAS No. 1105223-27-5

4-(dimethylamino)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide

Cat. No. B2991232
M. Wt: 395.53
InChI Key: XIVAEMMTEZNAOL-UHFFFAOYSA-N
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Description

The compound “4-(dimethylamino)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide” is a chemical compound with the molecular formula C25H30N4O2S . It’s structurally similar to olanzapine, a commonly used antipsychotic medication .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole ring attached to a benzamide group via a nitrogen atom. It also has a dimethylamino group attached to the benzamide ring and a methylpiperazinyl group attached to the benzothiazole ring .

Scientific Research Applications

Antimicrobial Applications

A novel series of thiazolidinone derivatives, related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. These studies highlight the potential of such compounds in addressing drug-resistant microbial infections (Patel, Kumari, & Patel, 2012).

Anti-inflammatory and Analgesic Agents

Compounds derived from similar structures have demonstrated significant anti-inflammatory and analgesic properties. This includes novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds showed inhibitory activity against cyclooxygenase-1 and -2 (COX-1/COX-2), suggesting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis of Heterocyclic Compounds

The chemical structure has been utilized as a precursor in the synthesis of a wide range of heterocyclic compounds. These include the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, which are versatile building blocks for novel pharmaceuticals and materials (Darweesh, Mekky, Salman, & Farag, 2016). Additionally, derivatives of benzothiazole have been studied for their corrosion inhibitory effects against steel in acidic solutions, further emphasizing the versatility of such compounds in industrial applications (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

properties

IUPAC Name

4-(dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5OS/c1-24(2)17-7-4-15(5-8-17)20(27)22-16-6-9-18-19(14-16)28-21(23-18)26-12-10-25(3)11-13-26/h4-9,14H,10-13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVAEMMTEZNAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide

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